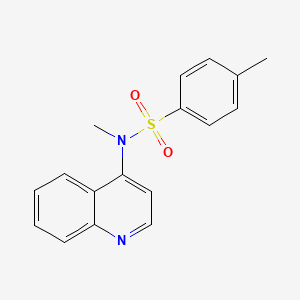

N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide

Description

N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a quinolin-4-yl substituent attached to the sulfonamide nitrogen and a methyl group at the 4-position of the benzene ring. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological properties, including antimicrobial and enzyme inhibitory activities.

Properties

CAS No. |

26862-22-6 |

|---|---|

Molecular Formula |

C17H16N2O2S |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N,4-dimethyl-N-quinolin-4-ylbenzenesulfonamide |

InChI |

InChI=1S/C17H16N2O2S/c1-13-7-9-14(10-8-13)22(20,21)19(2)17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |

InChI Key |

JLGSACICSFYWBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,4-Dimethyl-N-(quinolin-4-yl)benzenesulfonamide typically involves the reaction of quinoline derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a base like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,4-Dimethyl-N-(quinolin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds related to N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide exhibit significant antiviral properties. For instance, derivatives of quinoline have been studied for their effectiveness against influenza viruses. A study highlighted the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives, which showed promising anti-influenza activity with an EC50 value of 11.38 µM against the H1N1 strain . The mechanism involves interaction with viral RNA polymerase, disrupting essential viral processes.

Antimicrobial Properties

Sulfonamide compounds are well-known for their broad-spectrum antibacterial properties. This compound and its analogs have demonstrated efficacy against various bacterial strains by inhibiting folic acid synthesis, a critical pathway in bacterial growth . These compounds are explored as potential treatments for resistant bacterial infections.

Cancer Research

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have indicated that similar sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The structure of this compound allows it to interact with DNA and other cellular targets, making it a candidate for further development in cancer therapeutics.

Biological Research

Enzyme Inhibition

this compound acts as an enzyme inhibitor by mimicking natural substrates. This property is particularly useful in studying enzyme kinetics and developing inhibitors for therapeutic purposes. For instance, its sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in the folate synthesis pathway in bacteria .

Material Science

Chemical Synthesis

In addition to biological applications, this compound serves as a building block in organic synthesis. Its unique structural features allow chemists to create more complex molecules with potential applications in pharmaceuticals and materials science. The versatility of this compound makes it a valuable tool in synthetic chemistry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(quinolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Structural Variations

The sulfonamide core is common among analogues, but substituents significantly influence properties. Key structural comparisons include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Quinoline and quinoxaline derivatives exhibit rigid aromatic systems, favoring interactions with hydrophobic pockets in proteins.

- Electron-Withdrawing Groups: The sulfhydryl group in quinoxaline derivatives () may enhance reactivity or metal coordination, whereas azide groups () are typically utilized in click chemistry or as bioisosteres.

Physicochemical Properties

- HPLC retention times for similar compounds (e.g., 11.1 minutes in ) suggest moderate hydrophobicity .

- Stereochemical Purity : High enantiomeric purity (>99%) is achievable via chiral synthesis, as demonstrated in for a related sulfonamide .

Biological Activity

N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its structure can be represented as follows:

This compound exhibits lipophilicity due to the quinoline moiety, which enhances its ability to penetrate biological membranes.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline-based sulfonamides have shown selective inhibition against carbonic anhydrase (CA) isoforms associated with cancer, such as hCA IX and hCA XII. The inhibition constants () for these isoforms are reported to be in the low nanomolar range, indicating potent activity:

| Compound | Target Isoform | (nM) |

|---|---|---|

| 13a | hCA IX | 25.8 |

| 13b | hCA IX | 5.5 |

| 13c | hCA IX | 18.6 |

| 11c | hCA XII | 8.4 |

These compounds were further evaluated for their pro-apoptotic effects on cancer cell lines such as MDA-MB-231 and MCF-7, showing promising results in inducing cell death through apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. A study evaluating various quinoline derivatives found that certain compounds demonstrated significant antibacterial effects against Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 0.125 |

| B | S. aureus | 3.125 |

| C | E. coli | 4 |

These findings suggest that modifications in the sulfonamide structure can enhance antibacterial potency, potentially leading to new therapeutic agents against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in tumor growth and bacterial metabolism. The inhibition of carbonic anhydrases disrupts pH regulation within tumors and bacterial cells, leading to impaired growth and survival.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of quinoline-based sulfonamides in vitro. The results indicated that these compounds significantly reduced cell viability in various cancer cell lines when compared to standard chemotherapeutics:

- Cell Lines Tested : MCF-7, A549

- IC50 Values : Ranged from 0.39 µM to 1.88 µM

These results highlight the potential of these compounds as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of N-substituted benzene sulfonamides against multiple bacterial strains. The results showed that certain derivatives had MIC values lower than those of traditional antibiotics, indicating their potential as alternatives in treating resistant infections .

Q & A

Q. What are the common synthetic routes for N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A key route involves gold-catalyzed annulation reactions. For example, reacting N,4-dimethyl-N-(arylethynyl)benzenesulfonamide derivatives with sulfilimines in anhydrous toluene under catalytic conditions (e.g., PicAuCl₂, 5 mol% at 100°C) yields fused heterocyclic sulfonamides. Optimization includes solvent choice (toluene for stability), temperature control (100–120°C), and catalyst loading (≤5 mol%) to balance yield and cost . Alternative routes may employ nucleophilic substitution of benzenesulfonyl chlorides with quinoline derivatives, requiring inert atmospheres and polar aprotic solvents (e.g., DMF) .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., methyl groups at N and C4, quinoline integration) .

- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to verify bond lengths, angles, and stereochemistry. For example, the sulfonamide S–N bond typically measures ~1.63 Å, while C–N bonds in quinoline range from 1.33–1.38 Å .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. What spectroscopic and chromatographic methods are used for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities (<0.5%) .

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:2), with Rf values ~0.5 for the target compound .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 353.1 for C₁₈H₁₇N₂O₂S) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., TRPM8 channels or kinases). Prioritize targets based on binding affinity (ΔG ≤ −8 kcal/mol) and pose analysis (hydrogen bonds with key residues like Glu782 in TRPM8) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity (e.g., IC₅₀ against cancer cell lines) .

Q. How do structural modifications influence its selectivity as a kinase or ion channel inhibitor?

Methodological Answer:

- Quinoline substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at C4) enhances kinase inhibition (e.g., JAK1 IC₅₀ = 12 nM) but reduces TRPM8 activity. Conversely, bulky substituents (e.g., cycloheptyl) improve ion channel selectivity by sterically blocking off-target binding .

- Sulfonamide linker : Replacing N-methyl with cyclopropyl groups increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against EGFR mutants) and apply statistical weighting to identify consensus trends .

- Counter-screening : Test the compound against related targets (e.g., JAK2, TRPA1) to confirm selectivity .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, then quantify degradation via HPLC. Sulfonamides are typically stable at pH >5 but hydrolyze under acidic conditions .

- Plasma stability : Mix with human plasma (37°C, 1 hour) and measure residual compound using LC-MS/MS. Methyl groups at N and C4 reduce esterase-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.